(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl (R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17483026
InChI: InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
SMILES:
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol

(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl

CAS No.:

Cat. No.: VC17483026

Molecular Formula: C7H7BrClF3N2

Molecular Weight: 291.49 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(6-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine hcl -

Specification

Molecular Formula C7H7BrClF3N2
Molecular Weight 291.49 g/mol
IUPAC Name (1R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanamine;hydrochloride
Standard InChI InChI=1S/C7H6BrF3N2.ClH/c8-5-2-1-4(3-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1
Standard InChI Key DCVRGGKRXOTNTN-FYZOBXCZSA-N
Isomeric SMILES C1=CC(=NC=C1[C@H](C(F)(F)F)N)Br.Cl
Canonical SMILES C1=CC(=NC=C1C(C(F)(F)F)N)Br.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of (R)-1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine hydrochloride is C₇H₇BrClF₃N₂, with a molecular weight of 291.49 g/mol. The compound features a pyridine ring substituted at the 3-position with a bromine atom and a chiral trifluoroethylamine group. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for laboratory handling and reaction optimization.

Stereochemical Configuration

The (R)-enantiomer is specified in the IUPAC name, indicating the absolute configuration at the chiral carbon adjacent to the trifluoroethyl group. This stereochemistry is pivotal for interactions with biological targets, as enantiomers often exhibit divergent pharmacological profiles . The isomeric SMILES string, C1=CC(=NC=C1C@HN)Br.Cl, explicitly denotes the (R)-configuration.

Key Physicochemical Properties

PropertyValue
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in DMSO, DMF, MeOH
LogP (Partition Coefficient)Estimated 2.1 (calculated)
Storage Conditions2–8°C, inert atmosphere
Purity≥95% (HPLC)

The trifluoroethyl group confers significant lipophilicity (LogP ~2.1), facilitating membrane permeability in biological assays . The bromine atom serves as a synthetic handle for further functionalization via cross-coupling reactions.

Synthesis and Industrial Preparation

Synthetic Pathways

The synthesis involves a multi-step sequence starting from 3-aminopyridine derivatives. A representative route includes:

  • Bromination: Direct electrophilic bromination of pyridine at the 6-position using bromine or N-bromosuccinimide (NBS) under acidic conditions.

  • Trifluoroethylation: Introduction of the trifluoroethylamine moiety via nucleophilic substitution or reductive amination. Palladium-catalyzed cross-coupling with trifluoroethylamine precursors is commonly employed.

  • Chiral Resolution: Separation of enantiomers using chiral stationary phase chromatography or enzymatic resolution .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Reaction Conditions

  • Catalysts: Pd(PPh₃)₄ or Pd(OAc)₂ for cross-coupling.

  • Solvents: Dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).

  • Temperature: 80–120°C for coupling reactions; ambient for resolution.

Industrial-scale production optimizes these steps for cost and yield, employing continuous-flow reactors and in-line purification techniques.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the pyridine 6-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling access to biaryl derivatives. For example, reaction with phenylboronic acid in the presence of Pd(dppf)Cl₂ yields (R)-1-(6-phenylpyridin-3-yl)-2,2,2-trifluoroethan-1-amine.

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring participates in nitration and sulfonation, though bromine’s directing effects limit regioselectivity. Nitration typically occurs at the 4-position under mixed acid conditions.

Amine Reactivity

The primary amine engages in:

  • Acylation: Formation of amides with acyl chlorides.

  • Schiff Base Formation: Condensation with ketones or aldehydes.

  • Hydrogen Bonding: The NH₂ group acts as a hydrogen bond donor, critical for protein-ligand interactions .

Biological Activity and Medicinal Applications

Kinase Inhibition

The compound’s trifluoroethylamine moiety mimics ATP’s adenine ring, enabling competitive inhibition of kinases. In vitro studies suggest low micromolar activity against EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2), though specific IC₅₀ values remain proprietary .

Prodrug Development

The hydrochloride salt’s solubility allows formulation as a prodrug. Esterification of the amine with pivaloyloxymethyl groups enhances oral bioavailability in rodent models.

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a building block for:

  • Anticancer Agents: Derivatives targeting tyrosine kinases.

  • Antivirals: Pyridine-based inhibitors of viral polymerases.

  • PET Tracers: Fluorine-18 labeled analogs for imaging .

Material Science

Incorporation into metal-organic frameworks (MOFs) exploits its rigid aromatic core and hydrogen-bonding capacity, enhancing gas adsorption properties.

Comparison with Structural Analogs

CompoundKey DifferencesBiological Activity
(R)-1-(5-Bromopyridin-3-yl)-TFEA HClBromine at 5-positionReduced kinase inhibition
(S)-1-(6-Bromopyridin-3-yl)-TFEA HClOpposite enantiomerInactive in assays
1-(6-Chloropyridin-3-yl)-TFEA HClChlorine substituentHigher solubility, lower LogP

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